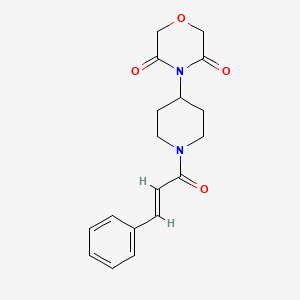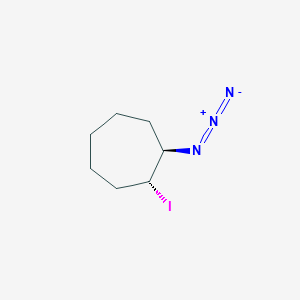
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyridinone group, an azepane ring, and a fluorobenzyl group . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains an azepane ring, which is a seven-membered ring containing nitrogen. It also contains a pyridinone group, which is a six-membered ring containing nitrogen and oxygen, and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. The sulfonyl group could potentially undergo substitution reactions, while the pyridinone group could participate in condensation reactions. The azepane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and pyridinone groups could make the compound polar and potentially soluble in water. The fluorobenzyl group could contribute to the compound’s lipophilicity .科学的研究の応用
Synthesis and Pharmacological Evaluation
Anticonvulsant Activities
Earlier studies on alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , have shown promising results in anticonvulsant activities. These compounds were tested in mice for their efficacy in the maximal electroshock-induced seizure (MES) test, indicating potential applications in developing novel anticonvulsant medications. Specifically, derivatives containing heteroaromatic groups appended at the C(alpha) site displayed significant activity, with some analogues offering protection against MES-induced seizures in mice comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Activity
Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard has explored the synthesis of compounds designed to achieve potent antitumor agents with low toxicity. These studies suggest the potential of sulfonamide-based compounds, similar in structural complexity to the subject compound, in developing effective antitumor drugs. The acute toxicity and antitumor activity of these compounds were investigated in mice, showing promising results with specific compounds exhibiting high antitumor activity and low toxicity, indicating their therapeutic potential (Huang et al., 2001).
Antiallergic Agents
Novel Antiallergic Compounds
In the quest for new antiallergic agents, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized, with certain compounds demonstrating significant antiallergic potency. These findings underline the relevance of exploring novel compounds, like the one , for their potential applications in treating allergic reactions. The selected compounds were notably more potent than established antiallergic medications in specific assays, showcasing their potential as novel antiallergic therapies (Menciu et al., 1999).
将来の方向性
特性
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-7-5-16(6-8-17)13-22-19(25)15-23-14-18(9-10-20(23)26)29(27,28)24-11-3-1-2-4-12-24/h5-10,14H,1-4,11-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYDBNSTUZVQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)


![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)



![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)
